molecular formula C19H22ClFN4O2 B2885601 N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226449-61-1

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2885601
CAS No.: 1226449-61-1
M. Wt: 392.86
InChI Key: JEKWWKXDACABRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorinated and chlorinated phenyl group linked via an acetamide bridge to a pyrimidine scaffold substituted with a 6-methyl group and a 3-methylpiperidine moiety.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-12-4-3-7-25(10-12)19-22-13(2)8-18(24-19)27-11-17(26)23-16-6-5-14(20)9-15(16)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKWWKXDACABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring.

    Synthesis of the pyrimidinyl intermediate: This step involves the formation of a pyrimidine ring, which may include the use of methylation and other functional group modifications.

    Coupling of intermediates: The chloro-fluorophenyl and pyrimidinyl intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that influence cellular functions.

Comparison with Similar Compounds

Structural Analog: N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Key Differences: Phenyl Substituent: The target compound has a 4-chloro-2-fluorophenyl group, whereas the analog substitutes with a 2-fluorophenyl. Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions in binding pockets compared to fluorine. Piperidine Substitution: The target compound’s 3-methylpiperidin-1-yl group vs. the analog’s 4-methylpiperidin-1-yl alters steric and conformational properties.
  • Hypothesized Impact :
    • The 4-chloro-2-fluorophenyl group in the target compound could improve binding affinity to halogen-sensitive targets (e.g., kinases or GPCRs) due to enhanced electron-withdrawing effects and hydrophobic surface area.

Structural Analog: N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide

  • Aromatic System: The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s 3-methylpiperidine-substituted pyrimidine.
  • Hypothesized Impact :
    • The sulfanyl linker may enhance metabolic stability but reduce solubility. The trifluoromethyl group could improve membrane permeability but may introduce steric clashes in tight binding pockets.

Broader Context: Acetamide Derivatives in Crystallographic Studies

Several structurally related acetamides, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide and N-(4-bromophenyl)-2-(2-thienyl)acetamide , highlight trends in halogenation and heterocyclic appendages:

  • Halogen Effects : Chlorine and bromine substituents are associated with improved crystallinity and intermolecular halogen bonding, as observed in crystal packing .
  • Heterocyclic Diversity: Pyrimidine (as in the target compound) vs.

Data Table: Structural and Hypothesized Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Estimated) Hypothesized Target Affinity
N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ~419.9 4-Cl-2-F-phenyl, 3-methylpiperidine 3.2 Kinases, GPCRs
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ~386.4 2-F-phenyl, 4-methylpiperidine 2.8 Enzymes with smaller pockets
N-(4-chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ~497.9 4-Cl-benzyl, CF3-phenyl, sulfanyl linker 4.1 Covalent inhibitors

Research Implications and Gaps

  • Synthetic Challenges : The 3-methylpiperidine group in the target compound may complicate stereochemical control during synthesis compared to 4-methyl analogs.
  • Crystallographic Tools : Programs like SHELXL are critical for resolving subtle conformational differences between analogs, particularly in piperidine ring puckering and acetamide torsion angles.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C23H23ClFN5O2
  • Molecular Weight : 455.92 g/mol
  • CAS Number : 1029724-40-0

Research indicates that this compound may serve as an inhibitor of specific protein interactions, particularly involving the murine double minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. MDM2 overexpression is linked to various cancers, making it a target for therapeutic intervention.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, it has shown a KiK_i value of 2.9 nM in binding assays against MDM2, indicating strong affinity and potential for effective tumor growth inhibition in preclinical models .

In Vivo Studies

In vivo evaluations using xenograft models have provided insights into the compound's antitumor efficacy. For example, administration at doses of 100 mg/kg resulted in moderate tumor growth inhibition, suggesting that while the compound has promising activity, further optimization may be necessary to enhance its therapeutic effectiveness .

Case Studies

StudyModelDoseOutcome
Study 1SJSA-1 xenograft model100 mg/kgModest tumor growth inhibition
Study 2HCT116 colon cancer modelVariesIC50 values ranged from 137 ± 31 nM to 14 ± 2 μM depending on p53 status

These studies highlight the compound's potential but also indicate variability in response based on tumor characteristics.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with significant plasma exposure noted in animal models. The maximum concentration (CmaxC_{max}) observed was approximately 8234 μg/L following oral administration, with an area under the curve (AUC) value of 73603 h·μg/L, suggesting effective systemic exposure .

Toxicology and Safety Profile

While preliminary studies indicate a promising therapeutic profile, comprehensive toxicological assessments are essential to establish safety margins. Current data suggest that the compound is well-tolerated at various doses in animal studies, but detailed toxicity profiles are still required for clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.